molecular formula C10H21NO2 B13145372 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol

3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol

Cat. No.: B13145372
M. Wt: 187.28 g/mol
InChI Key: RUYRSYHORSNPMC-UHFFFAOYSA-N
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Description

3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol is a chemical compound with a unique structure that includes an oxolane ring and an aminobutanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol typically involves the reaction of 2-butanone with dimethylamine followed by cyclization to form the oxolane ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, saturated oxolane compounds, and substituted amino derivatives.

Scientific Research Applications

3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-2-ol
  • 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-4-ol
  • 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-5-ol

Uniqueness

3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

3-(1-aminobutan-2-yl)-5,5-dimethyloxolan-3-ol

InChI

InChI=1S/C10H21NO2/c1-4-8(5-11)10(12)6-9(2,3)13-7-10/h8,12H,4-7,11H2,1-3H3

InChI Key

RUYRSYHORSNPMC-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CC(OC1)(C)C)O

Origin of Product

United States

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